molecular formula C11H14N2O3 B11231217 8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carbohydrazide

8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carbohydrazide

Cat. No.: B11231217
M. Wt: 222.24 g/mol
InChI Key: LCTFOXXTFSEHLC-UHFFFAOYSA-N
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Description

8-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carbohydrazide is a chemical compound belonging to the benzodioxepine family This compound is characterized by a benzodioxepine ring structure with a methyl group at the 8th position and a carbohydrazide group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxybenzaldehyde with methylamine to form the intermediate, which is then cyclized using a suitable dehydrating agent to yield the benzodioxepine ring. The carbohydrazide group is introduced through subsequent reactions involving hydrazine derivatives .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The benzodioxepine ring allows for substitution reactions at various positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzodioxepine ring .

Scientific Research Applications

8-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carbohydrazide

InChI

InChI=1S/C11H14N2O3/c1-7-5-9-10(16-4-2-3-15-9)6-8(7)11(14)13-12/h5-6H,2-4,12H2,1H3,(H,13,14)

InChI Key

LCTFOXXTFSEHLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)NN)OCCCO2

Origin of Product

United States

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